A Comprehensive Guide to the Structural Characterization of 4-Cbz-2-carboxymethyl-morpholine
A Comprehensive Guide to the Structural Characterization of 4-Cbz-2-carboxymethyl-morpholine
Abstract
This technical guide provides an in-depth exploration of the structural characterization of 4-Cbz-2-carboxymethyl-morpholine, a key heterocyclic building block in contemporary drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This document, intended for researchers, scientists, and professionals in drug development, delineates a multi-faceted analytical approach to unequivocally determine the chemical structure, purity, and stereochemistry of this important synthetic intermediate. We will delve into the rationale behind the selection of various analytical techniques, present detailed experimental protocols, and interpret the resulting data to construct a complete structural profile.
Introduction: The Significance of Morpholine Scaffolds in Medicinal Chemistry
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[2] Its presence in a molecule can impart improved aqueous solubility, metabolic stability, and a favorable pKa profile, making it a desirable feature in the design of new therapeutic agents.[1] The specific compound of interest, 4-Cbz-2-carboxymethyl-morpholine, combines the advantageous properties of the morpholine core with a carboxylic acid moiety, offering a versatile handle for further chemical modifications, such as amide bond formation in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group on the morpholine nitrogen ensures controlled reactivity during synthetic transformations.[3] A thorough understanding of the structural nuances of this molecule is paramount for its effective utilization in the synthesis of complex, biologically active compounds.
Synthesis and Purification
The synthesis of 4-Cbz-2-carboxymethyl-morpholine can be achieved through several synthetic routes. A common approach involves the N-protection of a suitable morpholine precursor. One plausible synthetic pathway begins with the reaction of a 2-carboxymethyl-morpholine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the desired N-Cbz protected product.[3]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis
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Dissolution: Dissolve the starting 2-carboxymethyl-morpholine derivative in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Add a mild inorganic base, such as sodium bicarbonate, to the solution to act as an acid scavenger.
-
Protection: Slowly add benzyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure 4-Cbz-2-carboxymethyl-morpholine.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 4-Cbz-2-carboxymethyl-morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for this molecule.
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The morpholine ring typically adopts a chair conformation in solution.[4]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) | Protons of the benzyl group of the Cbz protecting group. |
| 5.15 | s | 2H | -CH₂-Ph | The benzylic methylene protons of the Cbz group typically appear as a singlet. |
| ~4.20 | m | 1H | H-2 (morpholine) | The proton at the stereocenter C-2, adjacent to the carboxymethyl group and the ring oxygen. Its multiplicity will depend on the coupling with the adjacent methylene protons. |
| ~3.90 | m | 2H | H-3a, H-5a (morpholine, axial) | The axial protons on the carbons adjacent to the nitrogen are expected to be at a different chemical shift than the equatorial protons due to the anisotropic effect of the C-N and C-O bonds.[5] |
| ~3.60 | m | 2H | H-6a, H-6e (morpholine) | The protons on the carbon adjacent to the oxygen. |
| ~3.40 | m | 2H | H-3e, H-5e (morpholine, equatorial) | The equatorial protons on the carbons adjacent to the nitrogen.[5] |
| ~2.70 | dd | 1H | -CH₂-COOH (diastereotopic proton a) | The methylene protons adjacent to the chiral center (C-2) are diastereotopic and will appear as distinct signals, likely as a doublet of doublets (dd). |
| ~2.60 | dd | 1H | -CH₂-COOH (diastereotopic proton b) | The other diastereotopic methylene proton. |
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~155 | N-COO- | The carbonyl carbon of the carbamate (Cbz group). |
| ~136 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |
| ~128.5, ~128.0, ~127.8 | Aromatic CHs | The protonated carbons of the phenyl ring. |
| ~75 | C-2 (morpholine) | The carbon of the stereocenter, shifted downfield due to the adjacent oxygen and carboxymethyl group. |
| ~67 | -CH₂-Ph | The benzylic methylene carbon of the Cbz group. |
| ~66 | C-6 (morpholine) | The carbon adjacent to the ring oxygen. |
| ~48, ~44 | C-3, C-5 (morpholine) | The carbons adjacent to the nitrogen atom. Due to the Cbz group, they may show distinct signals.[5] |
| ~38 | -CH₂-COOH | The methylene carbon of the carboxymethyl group. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
Expected Mass Spectrometric Data
-
Molecular Formula: C₁₄H₁₇NO₅
-
Molecular Weight: 279.29 g/mol
-
HRMS (ESI+): Calculated for [M+H]⁺ (C₁₄H₁₈NO₅⁺): 280.1180. The experimentally determined mass should be within 5 ppm of this value.
-
Key Fragmentation Patterns: Fragmentation in MS/MS experiments can provide further structural confirmation. Common fragmentation pathways for N-Cbz protected amino acid derivatives include the loss of the benzyl group (C₇H₇, 91 Da) and the loss of CO₂ (44 Da) from the carbamate and carboxylic acid moieties.[6][7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with liquid chromatography.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform MS/MS analysis on the [M+H]⁺ ion to observe fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3030 | C-H stretch (aromatic) | Phenyl group |
| ~2950, ~2850 | C-H stretch (aliphatic) | Morpholine, -CH₂- |
| ~1740 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Carbamate (Cbz) |
| ~1600, ~1495 | C=C stretch | Aromatic ring |
| ~1420 | C-N stretch | Carbamate |
| ~1250 | C-O stretch | Carbamate, Ether |
| ~1115 | C-O-C stretch (asymmetric) | Morpholine ether |
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is also a convenient method requiring minimal sample preparation.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Crystallographic and Conformational Analysis
Single-Crystal X-ray Diffraction
If a suitable single crystal of 4-Cbz-2-carboxymethyl-morpholine can be obtained, X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C-2.[8] The morpholine ring is expected to adopt a chair conformation in the solid state.[9]
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[10][11] For 4-Cbz-2-carboxymethyl-morpholine, the primary conformational flexibility arises from the chair-chair interconversion of the morpholine ring and rotation around the C2-C(carboxymethyl) and N-C(Cbz) bonds. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in solution.[4][12]
Caption: A comprehensive workflow for the structural characterization of the target molecule.
Chiral Analysis
Since the molecule possesses a stereocenter at the C-2 position, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers of a chiral compound, resulting in two separate peaks in the chromatogram. The relative area of these peaks corresponds to the enantiomeric ratio.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating a wide range of chiral compounds.[13][14]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), that provides good resolution of the enantiomers.
-
Sample Analysis: Inject a solution of the sample onto the chiral HPLC system and record the chromatogram.
-
Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Conclusion
The comprehensive structural characterization of 4-Cbz-2-carboxymethyl-morpholine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy identifies the key functional groups. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. Finally, chiral chromatography is indispensable for assessing the enantiomeric purity of this important synthetic building block. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confidently and accurately characterize 4-Cbz-2-carboxymethyl-morpholine, ensuring its quality and suitability for applications in drug discovery and development.
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